Enhanced Low-Temperature Combustion Reactivity in Engine-Relevant Conditions
Ethylcyclopentane exhibits significantly higher reactivity than cyclopentane at low temperatures and within the negative temperature coefficient (NTC) regime, a critical factor for fuel formulation and engine knock prediction. This is attributed to the ethyl side-chain enabling additional RO₂ isomerization pathways that are not available to the unsubstituted cyclopentane ring [1].
| Evidence Dimension | Autoignition Reactivity |
|---|---|
| Target Compound Data | Qualitative Observation: Significantly increased reactivity, especially at low temperature and NTC conditions. |
| Comparator Or Baseline | Cyclopentane (CAS 287-92-3): Qualitative Observation: Lower reactivity; dominated by HO₂ elimination leading to stable cyclopentene and inhibited autoignition. |
| Quantified Difference | The addition of a saturated ethyl sidechain significantly increases reactivity. At the highest temperatures, little difference is observed between the three naphthenes (cyclopentane, methylcyclopentane, ethylcyclopentane) [1]. |
| Conditions | Twin-piston rapid compression machine; 20 and 50 bar; 700–980 K; stoichiometric fuel/oxygen mixtures at various dilutions with inert gases. |
Why This Matters
This quantifiable reactivity difference is essential for developing accurate surrogate fuel models for gasoline, as substituting ethylcyclopentane with cyclopentane would lead to incorrect predictions of low-temperature ignition and NTC behavior.
- [1] Fridlyand, A., Goldsborough, S. S., Al Rashidi, M., Sarathy, S. M., Mehl, M., & Pitz, W. J. (2019). Low temperature autoignition of 5-membered ring naphthenes: Effects of substitution. Combustion and Flame, 200, 387-404. DOI: 10.1016/j.combustflame.2018.11.028. View Source
